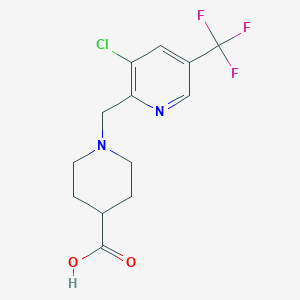
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of research. For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines involves a pyridine ring with a trifluoromethyl group attached. The exact structure would depend on the specific derivative .
Chemical Reactions Analysis
Trifluoromethylpyridines participate in various chemical reactions, often serving as intermediates in the synthesis of agrochemicals and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines can vary. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a molecular weight of 199.53, and it is a liquid at room temperature .
Scientific Research Applications
Cancer Treatment Potential
The compound has been studied for its potential in treating cancer due to its ability to inhibit Aurora kinase. Aurora kinases are a family of enzymes that play a crucial role in cell division, and their inhibition can halt the proliferation of cancer cells. This research highlights the compound's significance in developing new cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Chemical Synthesis and Functionalization
Extensive studies have focused on the chemical synthesis and functionalization of compounds structurally related to 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid. These research efforts aim at developing efficient methods for regioexhaustive functionalization, enabling the synthesis of various carboxylic acids from chloro-, bromo-, and iodo(trifluoromethyl)pyridines. Such methodologies are critical for creating molecules with potential applications in medicinal chemistry and agriculture (F. Cottet, Marc Marull, F. Mongin, D. Espinosa, M. Schlosser, 2004).
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of molecules structurally similar to the compound have been investigated to understand their quantum chemical aspects better. These studies, which include FT-IR, NMR, and UV techniques alongside quantum chemical methods, provide insights into the molecule's behavior, including charge distributions, energy levels, and potential applications in materials science (P. Devi, A. Bishnoi, S. Fatma, 2020).
Insecticidal Activity
Research on compounds with structural similarities has also explored their potential insecticidal activity. These studies aim to understand how modifications in the molecule's structure, such as the addition of a pyridine ring, can influence its effectiveness against agricultural pests. This line of research is vital for developing new, more efficient insecticides with specific target activities (Dongqing Liu, Yaqing Feng, Da-Wei Liu, Shasha Zhang, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-10-5-9(13(15,16)17)6-18-11(10)7-19-3-1-8(2-4-19)12(20)21/h5-6,8H,1-4,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULLVRCVIPQZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



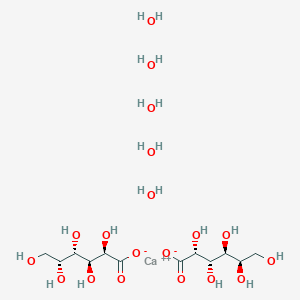
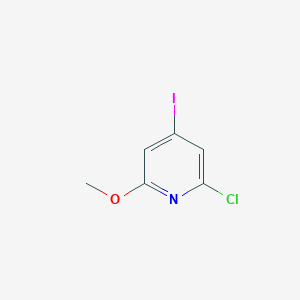
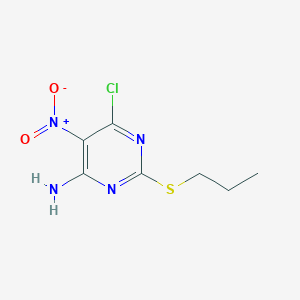
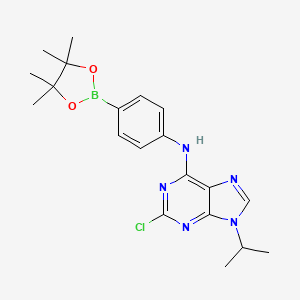
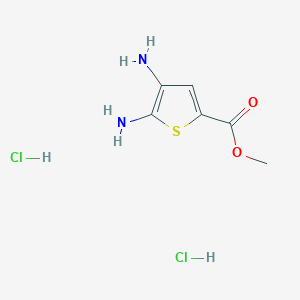
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)
![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1429404.png)
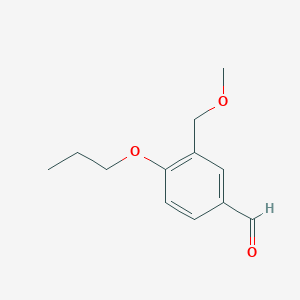
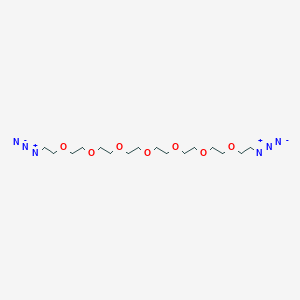
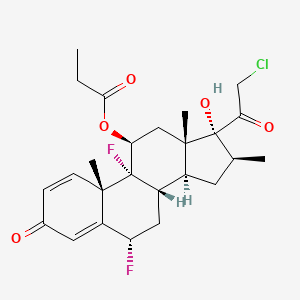
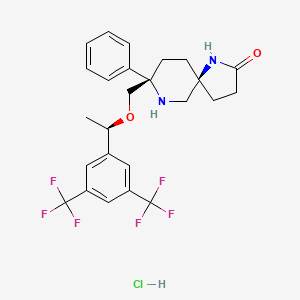
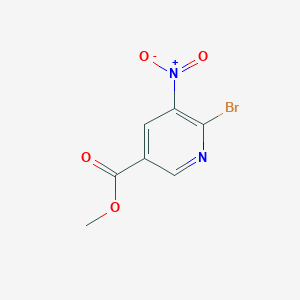
![Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate](/img/structure/B1429412.png)